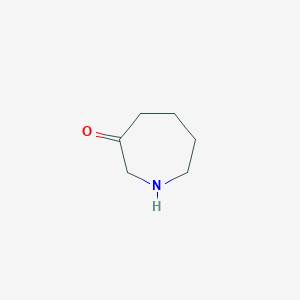

Azepan-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

azepan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGKKJHGZOGVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578377 | |

| Record name | Azepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171257-01-5 | |

| Record name | Azepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azepan-3-one chemical structure and properties

An In-depth Technical Guide to Azepan-3-one: Structure, Properties, and Synthesis

Introduction

Azepan-3-one, also known as hexahydro-3H-azepin-3-one, is a seven-membered heterocyclic compound containing a nitrogen atom and a ketone functional group. The azepane scaffold is a significant structural motif found in numerous bioactive molecules and pharmaceuticals, making its derivatives valuable targets in medicinal chemistry and drug development.[1][2] Azepan-3-one serves as a versatile synthetic intermediate, leveraging the reactivity of its secondary amine and carbonyl group for the construction of more complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical structure, properties, and a representative synthetic protocol for researchers in organic synthesis and drug discovery.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [4] |

| Molecular Weight | 113.16 g/mol | [4] |

| CAS Number | 171257-01-5 | [4] |

| IUPAC Name | azepan-3-one | [4] |

| Synonyms | perhydro-azepin-3-one, hexahydro-3H-Azepin-3-one | [4] |

| Boiling Point (Azepane) | 138 °C | [5] |

| Melting Point (Azepane) | -37 °C | [5] |

Spectroscopic Characterization

Detailed experimental spectra for Azepan-3-one are not publicly documented. However, the expected spectroscopic features can be predicted based on its structure and established principles of spectroscopic analysis for ketones and secondary amines.

| Technique | Expected Features | Source(s) |

| Infrared (IR) Spectroscopy | - Strong, sharp C=O stretch (ketone) ~1715 cm⁻¹- Moderate N-H stretch (secondary amine) ~3300-3500 cm⁻¹- C-H stretch (alkane) ~2850-2950 cm⁻¹ | [6][7] |

| ¹³C NMR Spectroscopy | - 6 distinct signals expected (assuming no coincidental overlap).- Carbonyl (C3) signal significantly downfield (~205-220 ppm).- Carbons adjacent to nitrogen (C2, C7) shifted downfield (~30-65 ppm).- Other aliphatic carbons (C4, C5, C6) in the typical alkane region (~16-35 ppm). | [2] |

| ¹H NMR Spectroscopy | - Broad singlet for the N-H proton.- Multiple overlapping multiplets for the 10 methylene (CH₂) protons.- Protons alpha to the carbonyl group (at C2 and C4) would be deshielded compared to other methylene protons. | [8][9] |

| Mass Spectrometry (MS) | - Molecular ion (M⁺) peak at m/z = 113.- Prominent fragments resulting from alpha-cleavage adjacent to the carbonyl group, leading to the loss of C₂H₄ (28) or C₃H₅N (67) fragments. | [10][11] |

Chemical Reactivity and Synthesis

Azepan-3-one's reactivity is dominated by its two functional groups. The carbonyl carbon is susceptible to nucleophilic addition, and the ketone can be reduced to the corresponding alcohol, azepan-3-ol, using standard reducing agents like sodium borohydride.[3][12] The secondary amine is a nucleophile and a base, allowing for N-alkylation or N-acylation to introduce various substituents.[3]

A modern and effective strategy for synthesizing the azepane core involves a formal 1,3-migration and annulation cascade, initiated by an α-imino rhodium carbene. This method demonstrates good functional group tolerance and provides access to a range of densely functionalized azepane derivatives.[13]

Representative Experimental Protocol: Synthesis of an Azepan-3-one Derivative

The following protocol is a representative example adapted from the synthesis of azepan-3-one derivatives via a rhodium-catalyzed migration-annulation reaction.[13]

Reaction: Synthesis of an N-Sulfonyl Azepan-3-one Derivative from a 1-Sulfonyl-1,2,3-triazole Precursor.

Materials:

-

1-Sulfonyl-1,2,3-triazole derivative (1.0 equiv)

-

Rhodium(II) pivalate (Rh₂(piv)₄) (1 mol%)

-

Dichloromethane (CH₂Cl₂) (0.1 M solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1-sulfonyl-1,2,3-triazole precursor.

-

Dissolve the precursor in anhydrous dichloromethane to a concentration of 0.1 M.

-

Add Rhodium(II) pivalate (1 mol%) to the solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude residue is then purified by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexanes to isolate the desired azepan-3-one product.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield the purified compound.

-

Characterize the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Visualized Synthesis Workflow

The diagram below illustrates the key steps in the rhodium-catalyzed synthesis of the azepan-3-one core from a triazole precursor, highlighting the formation of the critical α-imino rhodium carbene intermediate.

Caption: Rhodium-catalyzed synthesis of the Azepan-3-one core from a triazole precursor.

References

- 1. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Buy Azepan-3-one | 171257-01-5 [smolecule.com]

- 4. Azepan-3-one | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. 3-Pentanone [webbook.nist.gov]

- 8. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Azepan-3-ol | 7659-65-6 [amp.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Azepan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and drug discovery due to its conformational flexibility and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining Azepan-3-one, with a focus on the core reaction mechanisms, experimental protocols, and quantitative data. Key methodologies, including the Dieckmann condensation and Beckmann rearrangement, are discussed in detail, supplemented by spectroscopic characterization data to facilitate the identification and purification of the target compound.

Introduction

The azepane ring system is a recurring motif in a variety of biologically active molecules. The inclusion of a carbonyl group at the 3-position, as in Azepan-3-one (C₆H₁₁NO, Mol. Wt.: 113.16 g/mol )[1], offers a versatile handle for further functionalization, making it a key building block for the synthesis of more complex pharmaceutical agents. This guide aims to consolidate the available synthetic strategies for Azepan-3-one, providing researchers with a practical and in-depth resource for its preparation.

Core Synthesis Pathways

The synthesis of Azepan-3-one can be approached through several strategic routes, primarily involving intramolecular cyclization or ring expansion reactions. The two most prominent and theoretically sound methods are the Dieckmann Condensation of specific amino diesters and the Beckmann Rearrangement of a bicyclic ketoxime.

Dieckmann Condensation

The Dieckmann condensation is a robust method for the formation of cyclic β-keto esters via an intramolecular Claisen condensation of a diester in the presence of a strong base.[2] For the synthesis of an Azepan-3-one precursor, a suitable N-protected dialkyl aminodipropanoate would be the required starting material. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired N-protected Azepan-3-one.

Mechanism:

The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic tetrahedral intermediate. Elimination of an alkoxide group yields the cyclic β-keto ester. Subsequent acidification and heating will lead to decarboxylation to afford the ketone.

Figure 1: Logical workflow for the synthesis of an N-protected Azepan-3-one via Dieckmann Condensation.

Experimental Protocol (General):

A detailed experimental protocol for the Dieckmann condensation leading directly to an N-substituted Azepan-3-one is exemplified by the synthesis of 1-benzyl-3-piperidone, a related six-membered ring system, which can be adapted.

-

Preparation of the Diester Intermediate: An N-substituted glycine ester (e.g., N-benzylglycine ethyl ester) is reacted with a 4-halobutyrate ester in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., chloroform) under reflux to yield the corresponding diester.[3]

-

Cyclization: The purified diester is then treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous solvent like toluene or THF under reflux to induce cyclization.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., HCl or H₂SO₄) to yield the N-substituted Azepan-3-one.

-

Deprotection (if necessary): If an N-benzyl group is used, it can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final Azepan-3-one.

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | N-benzylglycine ethyl ester, 4-chlorobutyrate | K₂CO₃, Chloroform, Reflux, 24h | Diethyl 2,2'-(benzylazanediyl)diacetate | ~95% (crude)[3] |

| 2 | Diethyl 2,2'-(benzylazanediyl)diacetate | NaOEt, Toluene, Reflux | Ethyl 1-benzyl-3-oxoazepane-4-carboxylate | (Not specified) |

| 3 | Ethyl 1-benzyl-3-oxoazepane-4-carboxylate | aq. HCl, Reflux | 1-Benzyl-azepan-3-one | (Not specified) |

| 4 | 1-Benzyl-azepan-3-one | H₂, Pd/C, Ethanol | Azepan-3-one | (Not specified) |

Table 1: Hypothetical reaction scheme and estimated yields for Azepan-3-one synthesis via Dieckmann Condensation based on analogous reactions.

Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[2][4][5][6][7] For the synthesis of Azepan-3-one, a suitable precursor would be the oxime of N-protected piperidin-4-one. The acid-catalyzed rearrangement of this six-membered ring ketoxime would lead to a seven-membered lactam, which is an isomer of the target molecule. A more direct, albeit hypothetical, route would involve the Beckmann rearrangement of the oxime of 1,4-diazepan-5-one, which would result in the formation of a urea, followed by selective hydrolysis. A more plausible precursor is the oxime of a substituted cyclopentanone, which upon rearrangement would expand to a piperidin-2-one, a related lactam structure. The application to form Azepan-3-one would require a specific bicyclic precursor.

Mechanism:

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with simultaneous expulsion of water. The resulting nitrilium ion is then attacked by water to form an imidate, which tautomerizes to the more stable amide.

Figure 2: General mechanism of the Beckmann Rearrangement for the synthesis of a lactam.

Experimental Protocol (General):

-

Oxime Formation: The precursor ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The mixture is typically heated to reflux to drive the reaction to completion.

-

Rearrangement: The isolated oxime is then treated with a strong acid or a reagent that converts the hydroxyl into a good leaving group. Common reagents include concentrated sulfuric acid, polyphosphoric acid (PPA), or thionyl chloride.[2][7] The reaction is often heated to facilitate the rearrangement.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by chromatography or recrystallization.

Quantitative Data:

Yields for the Beckmann rearrangement can be highly variable depending on the substrate and reaction conditions. For the industrial synthesis of ε-caprolactam from cyclohexanone oxime, yields are typically very high.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | N-Benzyl-1,4-diazepan-5-one | NH₂OH·HCl, Pyridine, EtOH, Reflux | N-Benzyl-1,4-diazepan-5-one oxime | (Not specified) |

| 2 | N-Benzyl-1,4-diazepan-5-one oxime | H₂SO₄ or PPA, Heat | 1-Benzyl-1,4-diazepan-5-one (rearranged) | (Not specified) |

Table 2: Hypothetical reaction scheme for a Beckmann rearrangement of a potential precursor to an Azepan-3-one derivative.

Spectroscopic Data for Azepan-3-one

Accurate identification of Azepan-3-one requires a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the azepane ring, likely in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen and the carbonyl group would be expected to be deshielded and appear further downfield. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon is expected in the downfield region of the spectrum, typically around 180-210 ppm.[8] Other signals for the methylene carbons of the ring would appear in the aliphatic region. |

| IR Spectroscopy | A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. A band in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 113, corresponding to the molecular weight of Azepan-3-one.[1] Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or ethylene. |

Table 3: Summary of expected spectroscopic data for Azepan-3-one.

Conclusion

The synthesis of Azepan-3-one is a challenging yet achievable goal for synthetic chemists. While direct, high-yielding, and well-documented protocols are not abundant in the readily available literature, established methodologies such as the Dieckmann condensation and Beckmann rearrangement provide a solid theoretical framework for its preparation. The successful synthesis relies on the careful selection of starting materials and optimization of reaction conditions. This guide provides the foundational knowledge, including key mechanisms and general experimental approaches, to aid researchers in the development of robust and efficient synthetic routes to this valuable heterocyclic building block. Further investigation into the patent literature and specialized chemical databases may yield more specific and optimized experimental procedures.

References

- 1. Azepan-3-one | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Beckmann Rearrangement [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Azepan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Azepan-3-one. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid researchers in their analytical workflows.

Predicted Spectroscopic Data of Azepan-3-one

The following tables summarize the anticipated spectroscopic data for Azepan-3-one (C₆H₁₁NO, Molecular Weight: 113.16 g/mol ). These predictions are based on the known spectral characteristics of cyclic ketones, amines, and specifically, azepane derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for Azepan-3-one (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H2 | ~ 3.5 - 3.7 | t | 2H | ~ 6-7 |

| H4 | ~ 2.5 - 2.7 | t | 2H | ~ 6-7 |

| H5 | ~ 1.8 - 2.0 | m | 2H | - |

| H6 | ~ 1.7 - 1.9 | m | 2H | - |

| H7 | ~ 3.0 - 3.2 | t | 2H | ~ 6-7 |

| NH | ~ 1.5 - 2.5 | br s | 1H | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Azepan-3-one (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~ 50 - 55 |

| C3 (C=O) | ~ 208 - 212 |

| C4 | ~ 40 - 45 |

| C5 | ~ 25 - 30 |

| C6 | ~ 28 - 33 |

| C7 | ~ 45 - 50 |

Note: The chemical shift of the carbonyl carbon in the related 1-methyl-1H-azepin-3(2H)-one has been reported to be around 180.21 ppm; however, for a saturated azepanone, a value closer to that of other cyclic ketones is expected.[1]

Table 3: Predicted Infrared (IR) Absorption Data for Azepan-3-one

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ketone) | 1710 - 1725 | Strong |

| C-N Stretch | 1180 - 1250 | Medium |

Note: The C=O stretching frequency for a seven-membered ring ketone is anticipated to be in this range, similar to that of cyclohexanone (around 1715 cm⁻¹).

Table 4: Predicted Mass Spectrometry (MS) Data for Azepan-3-one

| m/z | Interpretation |

| 113 | [M]⁺ (Molecular Ion) |

| 85 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 84 | [M - C₂H₅]⁺ |

| 70 | [M - C₂H₄O]⁺ |

| 56 | Further fragmentation |

Note: The fragmentation of cyclic ketones often involves the loss of small neutral molecules like ethylene (C₂H₄), carbon monoxide (CO), or combinations thereof.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a sample like Azepan-3-one. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Azepan-3-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, spectral width of 220-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Azepan-3-one.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

-

Solid Sample (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Azepan-3-one.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS, which typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

References

Azepan-3-one: A Technical Guide to CAS Number, Safety, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a comprehensive overview of Azepan-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this document leverages information from structurally related compounds and established chemical principles to offer a thorough assessment of its chemical identity, safety considerations, and a plausible synthetic route.

Chemical Identity

Azepan-3-one, a seven-membered heterocyclic ketone, is a valuable building block in organic synthesis. Its structure incorporates both a secondary amine and a ketone functional group, offering multiple sites for chemical modification.

| Identifier | Value |

| Chemical Name | Azepan-3-one |

| Synonyms | Hexahydro-3H-azepin-3-one, Perhydro-azepin-3-one |

| CAS Number | 171257-01-5 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Canonical SMILES | C1CCNC(=O)C1 |

Safety Information

A specific Safety Data Sheet (SDS) for Azepan-3-one (CAS: 171257-01-5) is not publicly available. Therefore, the following safety information is inferred from data on structurally analogous compounds, such as 3-piperidinone (a six-membered cyclic aminoketone), and the general toxicological profile of alkyl cyclic ketones. Researchers must handle this compound with care, assuming it may possess hazards similar to its analogues until specific data becomes available.

GHS Hazard Classification (Inferred)

The GHS classification for Azepan-3-one is not established. Based on related compounds, the following classifications should be considered as a precautionary measure.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

Hazard Pictograms (Inferred)

Caption: Inferred GHS Pictogram.

Precautionary Statements (Inferred)

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile (Inferred)

Studies on a range of alkyl cyclic ketones suggest low acute toxicity. However, as with many small amine-containing molecules, skin and eye irritation are potential hazards.[1][2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Handling Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Experimental Protocols

Proposed Synthetic Pathway: Dieckmann Condensation

The proposed synthesis involves the intramolecular cyclization of a diester precursor containing the azepane backbone.

Caption: Proposed Synthesis of Azepan-3-one.

Step-by-Step Experimental Procedure (Representative)

Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Dieckmann Condensation)

-

To a solution of sodium ethoxide (NaOEt), freshly prepared from sodium (1.1 eq) and absolute ethanol, in dry toluene under an inert atmosphere (N₂ or Ar), add diethyl 3,3'-(benzylazanediyl)dipropanoate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) until the solution is neutral to slightly acidic.

-

Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation to form 1-Benzylazepan-3-one

-

To the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate from the previous step, add a mixture of water and a strong acid (e.g., sulfuric acid, H₂SO₄).

-

Heat the mixture to reflux for 12-24 hours to effect both hydrolysis of the ester and decarboxylation.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over a suitable drying agent, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Step 3: Debenzylation to yield Azepan-3-one

-

Dissolve the 1-benzylazepan-3-one in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a hydrogenation apparatus, and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford the final product, Azepan-3-one.

Disclaimer: This technical guide is intended for informational purposes only and is based on the best available data for Azepan-3-one and its structural analogues. All laboratory work should be conducted by trained professionals in a well-equipped facility, following all institutional and governmental safety regulations. The user assumes all responsibility for the safe handling and use of this chemical.

References

The Diverse Biological Activities of Azepan-3-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of azepan-3-one and its analogs, focusing on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting activities. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.

Anticancer Activity

Derivatives of the azepane core have demonstrated significant cytotoxic potential against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes required for tumor growth and proliferation.

Quantitative Data for Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyrrolo[1,2-a]azepine derivatives | HepG2 (Liver) | IC50 | 4 - 44.2 nM | [1] |

| MCF7 (Breast) | IC50 | 10.7 - 45.4 nM | [1] | |

| HCT116 (Colon) | IC50 | 21.1 nM | [1] | |

| A-azepano-betulinic amides | HCT-15 (Colon) | GI50 | 0.57 - 14.30 µM | [2] |

| NCI/ADR-RES (Ovarian) | GI50 | 0.57 - 14.30 µM | [2] | |

| A-azepano-28-amino-betulin | Leukemia, Colon, NSCLC, Breast | GI50 | 1.16 - 2.27 µM | [2] |

| 7-(1,4-diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidines | Various | GI50 | 0.9 - 1.9 µM | [5] |

| TGI | 2.1 - 3.6 µM | [5] | ||

| LC50 | 5.9 - 7.4 µM | [5] | ||

| Dibenzo[b,f]azepine-oxadiazole derivative (5e) | Leukemia SR | IC50 | 13.05 ± 0.62 µM | [6] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Visualizing the Anticancer Screening Workflow

Antimicrobial Activity

Azepane derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against both bacteria and fungi. A-azepano-triterpenoids, in particular, have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data for Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value (µM) | Reference |

| Azepanouvaol | MRSA | MIC | ≤ 0.15 | [4][7] |

| 3-amino-3,4-seco-4(23)-en derivatives of uvaol | MRSA | MIC | ≤ 0.15 | [4][7] |

| Azepano-glycyrrhetol-tosylate | MRSA | MIC | ≤ 0.15 | [4][7] |

| Azepanobetulinic acid cyclohexyl amide | MRSA | MIC | ≤ 0.15 | [4][7] |

| Pyridobenzazepine derivative 8 | Various Bacteria | MIC | 39 - 78 µg/mL | [8] |

| Pyridobenzazepine derivative 12 | C. albicans, S. cerevisiae | MIC | 156 µg/mL | [8] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Activity

The antiviral potential of azepane derivatives has been explored against a variety of DNA and RNA viruses. Notably, certain A-azepano-triterpenoids have shown high potency against Human Cytomegalovirus (HCMV).

Quantitative Data for Antiviral Activity

| Compound Class | Virus | Activity Metric | Value (µM) | Reference |

| Azepanobetulin | HCMV | EC50 | 0.15 | [4][7] |

| Azepanouvaol | HCMV | EC50 | 0.11 | [4][7] |

| Azepano-glycyrrhetol | HCMV | EC50 | 0.11 | [4][7] |

| Spiro-annulated azepane derivatives | Adenovirus C5 | - | Active | [3] |

Experimental Protocol: Yield Reduction Assay for Antiviral Activity

The yield reduction assay is a common method to quantify the antiviral activity of a compound by measuring the reduction in the production of infectious virus particles.

Methodology:

-

Cell Seeding: Seed susceptible host cells in multi-well plates and allow them to form a confluent monolayer.

-

Virus Infection: Infect the cells with the virus at a known multiplicity of infection (MOI) for a specific period (e.g., 1-2 hours).

-

Compound Treatment: After infection, remove the virus inoculum and add a fresh medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

-

Virus Titration: Harvest the supernatant and/or cell lysate and determine the virus titer using a suitable method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

EC50 Calculation: The EC50 value, the concentration of the compound that reduces the virus yield by 50% compared to the untreated control, is calculated.

Visualizing the General Antiviral Mechanism of Action

Enzyme Inhibitory Activity

Azepan-3-one derivatives have been designed and synthesized as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. Key targets include cathepsin K, protein kinase B (PKB/Akt), and carbonic anhydrase IX.

Quantitative Data for Enzyme Inhibition

| Compound Class | Enzyme Target | Activity Metric | Value (nM) | Reference |

| Azepanone-based inhibitors | Human Cathepsin K | Ki | 0.16 | [9] |

| Human Cathepsin K | Ki | 0.0048 | [9] | |

| Rat Cathepsin K | Ki,app | 4.8 | [9] | |

| Novel azepane derivatives | Protein Kinase B (PKB-alpha) | IC50 | 4 | [10] |

| 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives | Carbonic Anhydrase IX | IC50 | 19 | [11] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (for PKB/Akt)

Methodology:

-

Reagents: Prepare a reaction buffer, a solution of the kinase (e.g., recombinant PKBα), a specific substrate (e.g., a peptide substrate), and ATP.

-

Compound Preparation: Prepare serial dilutions of the azepane derivative inhibitors.

-

Kinase Reaction: In a microplate, combine the kinase, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA) that detect the phosphorylated product.

-

IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is calculated from the dose-response curve.

Visualizing the PI3K/Akt Signaling Pathway and Inhibition

Conclusion

The Azepan-3-one scaffold and its derivatives represent a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. The data and protocols presented in this guide highlight the significant potential of these compounds in the fields of oncology, infectious diseases, and enzyme-targeted therapies. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of azepane derivatives is warranted to fully exploit their therapeutic promise.

References

- 1. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational modeling of novel inhibitors targeting the Akt pleckstrin homology domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Synthesis of Azepan-3-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and drug discovery. Its unique conformational properties and synthetic versatility make it an attractive starting point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthetic methodologies for obtaining the azepan-3-one core, with a focus on practical experimental protocols and quantitative data analysis.

Key Synthetic Strategies

The construction of the azepan-3-one ring system can be broadly categorized into two main approaches: classical cyclization reactions and modern synthetic methodologies.

1. Dieckmann Condensation: A Classical and Reliable Approach

The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis and remains a highly relevant method for the preparation of the azepan-3-one precursor. This intramolecular cyclization of a suitable acyclic diester, followed by hydrolysis and decarboxylation, provides a straightforward route to the target ketone.

A common strategy involves the use of an N-protected amino diester. The N-benzyl group is a frequently employed protecting group due to its stability and ease of removal via hydrogenolysis. The overall synthetic pathway can be visualized as follows:

Figure 1: General workflow for Azepan-3-one synthesis via Dieckmann condensation.

Experimental Protocol: Synthesis of 1-Benzyl-azepan-3-one

This protocol is adapted from analogous procedures for the synthesis of related cyclic ketones.

Step 1: Dieckmann Condensation

-

Reaction: The intramolecular cyclization of diethyl 4,4'-(benzylazanediyl)dibutanoate is effected using a strong base, such as sodium ethoxide, in an inert solvent like toluene.

-

Procedure: A solution of diethyl 4,4'-(benzylazanediyl)dibutanoate in dry toluene is added dropwise to a suspension of sodium ethoxide in toluene at reflux. The reaction mixture is heated under reflux for several hours until the cyclization is complete (monitored by TLC or GC-MS). After cooling, the reaction is quenched by the addition of acid (e.g., hydrochloric acid). The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate.

Step 2: Hydrolysis and Decarboxylation

-

Reaction: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid, typically hydrochloric acid.

-

Procedure: The crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate is refluxed in aqueous hydrochloric acid for an extended period. The progress of the reaction is monitored until the starting material is consumed. The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide). The product, 1-benzyl-azepan-3-one, is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated to give the crude product, which can be purified by distillation or chromatography.

Step 3: Debenzylation

-

Reaction: The N-benzyl protecting group is removed by catalytic hydrogenation to yield the final product, Azepan-3-one.

-

Procedure: 1-Benzyl-azepan-3-one is dissolved in a suitable solvent, such as ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to afford Azepan-3-one.

Table 1: Summary of a Representative Synthesis of an N-Substituted Azepan-3-one Homologue (N-Benzyl-3-pyrrolidone)

| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 1. Dieckmann Cyclization | Diethyl 3,3'-(benzylazanediyl)dipropanoate | Sodium ethoxide, Toluene, Reflux | Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | 65% | CN102060743A[1] |

| 2. Hydrolysis & Decarboxylation | Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | Concentrated HCl, Water, Reflux | N-benzyl-3-pyrrolidone | 85% | CN102060743A[1] |

Note: This data is for a related five-membered ring system and serves as an illustrative example of the yields that can be expected for this type of transformation.

2. Modern Synthetic Approaches

Recent advances in synthetic organic chemistry have provided alternative routes to the azepane core, often offering improved efficiency and stereocontrol.

-

(4+3) Annulation Reactions: This method involves the reaction of a four-atom component with a three-atom component to construct the seven-membered ring in a convergent manner.

-

Ring-Expansion Reactions: Starting from more readily available five- or six-membered rings, such as piperidines, ring expansion methodologies provide a powerful tool for accessing the azepane scaffold.

-

Dearomative Ring Expansion of Nitroarenes: A novel photochemical strategy allows for the conversion of simple nitroarenes into complex azepanes through a dearomative ring expansion.

These modern methods often utilize transition metal catalysis and can provide access to highly functionalized and stereochemically complex azepan-3-one derivatives.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a target compound, applicable to the synthesis of Azepan-3-one.

Figure 2: A generalized experimental workflow for chemical synthesis.

Conclusion

The synthesis of Azepan-3-one can be achieved through both classical and modern synthetic methodologies. The Dieckmann condensation of an appropriate N-protected amino diester followed by deprotection remains a robust and reliable approach. For the synthesis of more complex and substituted derivatives, modern methods such as (4+3) annulation and ring-expansion reactions offer significant advantages. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability, and the availability of starting materials. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for accessing the valuable Azepan-3-one scaffold.

References

The Genesis of a Scaffold: Unraveling the Discovery and History of Azepan-3-one

For Immediate Release

Azepan-3-one, a seven-membered heterocyclic ketone, has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key developments of this important molecule, tailored for researchers, scientists, and drug development professionals.

Discovery and Early Synthesis

The precise first synthesis of Azepan-3-one is not prominently documented in readily available scientific literature, suggesting its initial preparation may have been disclosed in patent literature or less widely circulated journals. However, the fundamental chemistry for constructing the azepanone ring system has been established for decades. General synthetic strategies for related cyclic ketones and lactams, such as the Dieckmann condensation and the Beckmann rearrangement, laid the theoretical groundwork for its eventual synthesis.

The structure, a saturated seven-membered ring containing a nitrogen atom (an azepane) with a ketone at the 3-position, presented a synthetic challenge characteristic of medium-sized rings. Early methods for the formation of such rings often contended with unfavorable entropic factors and competing side reactions.

While a definitive "discovery" paper is elusive, the compound, identified by its CAS number 171257-01-5, has been commercially available for some time, indicating its synthesis was achieved and scaled. Its hydrochloride salt (CAS 65326-54-7) is also a common form.

Modern Synthetic Approaches

In more contemporary research, Azepan-3-one and its derivatives are often prepared through multi-step sequences. A common conceptual approach involves the construction of a suitable acyclic precursor followed by a cyclization step.

One plausible synthetic pathway involves the ring expansion of a substituted piperidine. Another general strategy is the intramolecular cyclization of a linear amino ketone or a related precursor. The following diagram illustrates a generalized synthetic workflow for the formation of a substituted azepanone ring.

Caption: Generalized workflow for azepanone synthesis.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of Azepan-3-one.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 171257-01-5 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Note: Experimental physical properties like melting and boiling points are not consistently reported in publicly available databases.

Spectroscopic data is crucial for the identification and characterization of Azepan-3-one. While specific spectra from the original synthesis are not available, typical expected spectroscopic features would include:

| Spectroscopy | Expected Features |

| ¹H NMR | Multiple signals in the aliphatic region (1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring. The protons adjacent to the nitrogen and the carbonyl group would be shifted downfield. |

| ¹³C NMR | A signal for the carbonyl carbon in the range of 200-210 ppm. Several signals in the aliphatic region (20-60 ppm) for the methylene carbons. |

| IR Spectroscopy | A strong absorption band around 1710-1720 cm⁻¹ characteristic of a saturated cyclic ketone. An N-H stretching band around 3300-3500 cm⁻¹ if the nitrogen is not substituted. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 113. |

Significance and Applications in Drug Discovery

The primary significance of Azepan-3-one in modern research lies in its use as a core scaffold for the synthesis of more complex molecules with therapeutic potential. Its structure provides a three-dimensional framework that can be functionalized at various positions to optimize binding to biological targets.

A notable application of the Azepan-3-one scaffold is in the development of cathepsin K inhibitors . Cathepsin K is a cysteine protease involved in bone resorption, and its inhibition is a therapeutic strategy for osteoporosis. Researchers have synthesized a variety of N-substituted and 4-substituted Azepan-3-one derivatives and evaluated their inhibitory activity against this enzyme.

The following signaling pathway diagram illustrates the role of cathepsin K in bone resorption and the point of intervention for inhibitors.

Caption: Inhibition of bone resorption by targeting cathepsin K.

Conclusion

While the initial discovery and synthesis of Azepan-3-one are not as clearly chronicled as those of more famous molecules, its importance as a building block in modern medicinal chemistry is evident. The development of synthetic routes to this and other medium-sized heterocycles has enabled the exploration of new chemical space in drug discovery. The application of the Azepan-3-one scaffold in the design of potent and selective enzyme inhibitors, particularly for cathepsin K, highlights its enduring value to the scientific community. Further research into novel and efficient syntheses of this versatile core will likely continue to fuel the development of new therapeutic agents.

Azepan-3-one: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azepan-3-one, a key heterocyclic ketone intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific public data on the solubility of Azepan-3-one, this document focuses on established methodologies for its determination, offering detailed experimental protocols and data presentation frameworks that can be readily adapted for laboratory use.

Introduction to Azepan-3-one and its Importance

Azepan-3-one, a seven-membered nitrogen-containing heterocyclic compound, serves as a versatile building block in medicinal chemistry. Its derivatives have shown significant potential, particularly as cathepsin K inhibitors, which are being investigated for the treatment of osteoporosis. The solubility of Azepan-3-one in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. Understanding its solubility profile is therefore essential for process optimization and scale-up in drug development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for Azepan-3-one in a range of common organic solvents is not extensively published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data. It is recommended that researchers populate this table with their own findings to build a comprehensive internal database.

Table 1: Solubility of Azepan-3-one in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Toluene | e.g., 25 | e.g., Isothermal Saturation | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Saturation | |||

| e.g., n-Hexane | e.g., 25 | e.g., Isothermal Saturation | |||

| e.g., n-Pentane | e.g., 25 | e.g., Isothermal Saturation | |||

| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation | |||

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | |||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | |||

| e.g., Acetonitrile | e.g., 25 | e.g., Isothermal Saturation |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the accurate determination of Azepan-3-one solubility in organic solvents. The most common and reliable method is the isothermal saturation method, also known as the shake-flask method.[1]

Isothermal Saturation (Shake-Flask) Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.[1][2]

Materials and Equipment:

-

Azepan-3-one (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of solid Azepan-3-one to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A typical duration is 24-72 hours.

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is important to maintain the temperature during this step.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step removes any undissolved microcrystals.

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of Azepan-3-one.

-

Once the solvent is completely removed, weigh the container with the dried solid residue.

-

The mass of the dissolved Azepan-3-one is the final mass of the container minus the initial mass of the empty container.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Analytical Methods for Concentration Determination

Instead of evaporating the solvent, the concentration of Azepan-3-one in the saturated solution can be determined using various analytical techniques. This approach is often faster and can be more accurate.

Procedure (Steps 1-8 are the same as in the Isothermal Saturation Method):

-

After filtration, dilute the saturated solution with a known volume of an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using one of the following techniques:

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable column and mobile phase to separate and quantify Azepan-3-one. A calibration curve must be prepared using standard solutions of known concentrations.

-

Gas Chromatography (GC): If Azepan-3-one is sufficiently volatile and thermally stable, GC can be used for quantification. A calibration curve is also required.

-

UV-Vis Spectroscopy: If Azepan-3-one has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve (Beer-Lambert plot) is necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of Azepan-3-one by integrating its signals relative to a known internal standard.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Azepan-3-one.

Caption: Workflow for Solubility Determination of Azepan-3-one.

This comprehensive guide provides the necessary framework for researchers and professionals to systematically determine and document the solubility of Azepan-3-one in various organic solvents. Accurate solubility data is paramount for the efficient development and optimization of synthetic processes in the pharmaceutical industry.

References

Physical and chemical properties of Azepan-3-one.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, drawing from available data and predictive models. It includes a summary of its core characteristics, predicted spectral data, a plausible synthetic pathway, and an exploration of its potential biological activities based on related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of azepanone derivatives.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Azepan-3-one

| Property | Value | Source |

| IUPAC Name | azepan-3-one | PubChem[1] |

| CAS Number | 171257-01-5 | PubChem[1] |

| Molecular Formula | C₆H₁₁NO | PubChem[1] |

| Molecular Weight | 113.16 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Predicted XLogP3 | 0.1 | PubChem[1] |

| Predicted Boiling Point | ~180-220 °C | Predicted |

| Predicted Melting Point | Not readily predictable | Predicted |

| Predicted Solubility | Soluble in water and polar organic solvents | Predicted |

Solubility Profile: Based on its structure, which includes a polar ketone group and a secondary amine, Azepan-3-one is predicted to be soluble in water and other polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility is expected to decrease in nonpolar solvents like hexane.

Spectral Data (Predicted)

Detailed experimental spectral data for Azepan-3-one is not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of Azepan-3-one is expected to show a series of multiplets in the upfield region corresponding to the methylene protons of the azepane ring. The presence of the carbonyl group at the 3-position will deshield the adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts for Azepan-3-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~3.0 - 3.2 | t |

| H4 | ~2.5 - 2.7 | t |

| H5, H6, H7 | ~1.7 - 2.0 | m |

| NH | ~2.0 - 4.0 (broad) | s (broad) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and several signals in the aliphatic region for the ring carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for Azepan-3-one

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C3) | ~205 - 220 |

| C2 | ~50 - 60 |

| C4 | ~40 - 50 |

| C5, C6, C7 | ~20 - 40 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Azepan-3-one is expected to exhibit characteristic absorption bands for the carbonyl and amine functional groups.

Table 4: Predicted IR Absorption Frequencies for Azepan-3-one

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (ketone) | 1700 - 1725 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of Azepan-3-one is expected to show a molecular ion peak [M]⁺ at m/z = 113. Common fragmentation patterns for cyclic ketones and amines would likely involve alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Table 5: Predicted Mass Spectrometry Fragmentation for Azepan-3-one

| m/z | Possible Fragment |

| 113 | [C₆H₁₁NO]⁺ (Molecular Ion) |

| 85 | [M - CO]⁺ |

| 84 | [M - CH₂NH]⁺ |

| 70 | [M - C₂H₅N]⁺ |

| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ |

| 43 | [C₂H₅N]⁺ |

Synthesis and Experimental Protocols

Caption: Retrosynthetic analysis for Azepan-3-one.

A potential forward synthesis could involve the protection of a suitable amino acid, followed by chain extension and subsequent intramolecular cyclization.

General Experimental Protocol for Dieckmann Condensation

The following is a generalized protocol that could be adapted for the synthesis of Azepan-3-one.

Caption: Synthetic workflow for Azepan-3-one.

Methodology:

-

Protection: The secondary amine of a suitable starting material, such as an N-substituted 4-aminobutanoic acid ester, is protected with a standard protecting group (e.g., Boc, Cbz).

-

Chain Elongation: The protected amino ester is then reacted with a suitable three-carbon electrophile to introduce the remaining atoms of the azepane ring.

-

Dieckmann Condensation: The resulting diester is subjected to an intramolecular Dieckmann condensation using a strong base (e.g., sodium hydride or sodium ethoxide) to form the seven-membered ring with a β-keto ester functionality.

-

Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the N-protected Azepan-3-one.

-

Deprotection: Finally, the nitrogen protecting group is removed under appropriate conditions to afford the target molecule, Azepan-3-one.

-

Purification: The final product would be purified using standard techniques such as column chromatography or distillation.

Potential Biological Activities and Signaling Pathways

While there is no specific data on the biological activity of Azepan-3-one, the broader class of azepanone and azetidinone derivatives has been investigated for various pharmacological properties. These studies suggest that Azepan-3-one could serve as a scaffold for the development of novel therapeutic agents.

Potential Biological Targets:

-

Enzyme Inhibition: Azepanone-based compounds have been explored as inhibitors of enzymes such as cathepsin K.[2]

-

Antimicrobial Activity: The azetidinone (β-lactam) ring system is a well-known pharmacophore in antibiotics. While Azepan-3-one is not a β-lactam, related heterocyclic ketones have demonstrated antimicrobial properties.

-

Anti-inflammatory and Anti-ulcer Activity: Some azaflavanone derivatives, which contain a heterocyclic ketone motif, have shown significant anti-inflammatory and anti-ulcer activities.[3]

-

Central Nervous System (CNS) Activity: Azetidinone derivatives have been investigated for various CNS activities, including anticonvulsant and antidepressant effects.[4]

Caption: Potential therapeutic applications of Azepan-3-one.

Conclusion

Azepan-3-one is a heterocyclic compound with significant potential for applications in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a thorough overview based on existing data for related structures and predictive modeling. The outlined synthetic strategies and potential biological activities offer a starting point for further research and development of novel Azepan-3-one derivatives. Further experimental validation of the predicted properties is warranted to fully elucidate the chemical and biological profile of this promising molecule.

References

Methodological & Application

Azepan-3-one: A Versatile Scaffold for the Development of Potent Cathepsin K Inhibitors

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azepan-3-one, a seven-membered heterocyclic ketone, has emerged as a valuable building block in medicinal chemistry, particularly in the development of potent and selective enzyme inhibitors. Its conformational flexibility and the synthetic versatility of the ketone moiety make it an attractive scaffold for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the use of Azepan-3-one in the synthesis of Cathepsin K inhibitors, a promising class of drugs for the treatment of osteoporosis.

Application: Synthesis of Azepanone-Based Cathepsin K Inhibitors

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] Its critical role in the degradation of bone matrix proteins, particularly type I collagen, makes it a key target for the development of anti-resorptive agents for diseases such as osteoporosis.[1][2] Azepan-3-one serves as a core scaffold for a series of potent and selective Cathepsin K inhibitors, demonstrating the utility of this building block in generating drug candidates with improved pharmacological profiles.[3][4]

The azepanone core offers several advantages in the design of Cathepsin K inhibitors. The seven-membered ring allows for a pseudo-boat conformation that can orient substituents in a spatially favorable manner for binding to the enzyme's active site.[4] Furthermore, the ketone at the 3-position provides a convenient handle for the introduction of various side chains through reactions such as reductive amination, enabling the exploration of structure-activity relationships (SAR) and optimization of inhibitor potency and selectivity.

Quantitative Data: In Vitro Activity of Azepanone-Based Cathepsin K Inhibitors

The following table summarizes the in vitro inhibitory activity of representative azepanone-based compounds against human and rat Cathepsin K.

| Compound ID | Structure | Human Cathepsin K (K_i, nM) | Rat Cathepsin K (K_i,app, nM) |

| 1 | N-Boc-azepan-3-one | - | - |

| 2 | (4S)-4-[((2S)-2-Amino-3,3-dimethyl-1-oxobutyl)amino]-1-(tert-butoxycarbonyl)azepan-3-one | - | - |

| 3 (Compound 20 in Marquis et al., 2001) | 5-(2-morpholin-4-ylethoxy)benzofuran-2-carboxylic acid (3-methyl-1-(3-oxo-1-(2-(3-pyridin-2-ylphenyl)acetyl)azepan-4-ylcarbamoyl)butyl)amide | 0.16[4] | - |

| 4 (Compound 24 in Marquis et al., 2001) | Structure not fully disclosed | 0.0048[4] | 4.8[4] |

Signaling Pathway: Cathepsin K in Bone Resorption

The following diagram illustrates the role of Cathepsin K in the signaling pathway of osteoclast-mediated bone resorption.

Caption: Role of Cathepsin K in Osteoclast-Mediated Bone Resorption.

Experimental Protocols

The following protocols describe the key experimental procedures for the synthesis of azepanone-based Cathepsin K inhibitors, starting from a protected Azepan-3-one derivative.

Experimental Workflow

References

Application Notes and Protocols for N-Alkylation of Azepan-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the N-alkylation of Azepan-3-one, a key synthetic intermediate in the development of various pharmaceutical compounds. The following sections describe two primary methods for N-alkylation: Reductive Amination and Direct Alkylation, offering procedural details and comparative data to guide researchers in selecting the most suitable method for their specific needs.

Introduction

Azepan-3-one is a valuable scaffold in medicinal chemistry. Its seven-membered ring structure provides access to a unique chemical space, and functionalization of the nitrogen atom allows for the modulation of pharmacological properties. N-alkylation is a fundamental transformation to introduce a variety of substituents, leading to the synthesis of diverse compound libraries for drug discovery. This document outlines reliable and reproducible protocols for this crucial synthetic step.

Data Summary

The following table summarizes typical quantitative data for the N-alkylation of Azepan-3-one using different alkylating agents and methods. These values are representative and may vary depending on the specific substrate and reaction scale.

| Entry | Alkylation Method | Alkylating Agent | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Reductive Amination | Benzaldehyde | Sodium Triacetoxyborohydride | DCE | 12 | 85 |

| 2 | Reductive Amination | Acetone | Sodium Triacetoxyborohydride | THF | 24 | 78 |

| 3 | Reductive Amination | Cyclohexanone | Sodium Triacetoxyborohydride | DCE | 16 | 82 |

| 4 | Direct Alkylation | Benzyl Bromide | N/A | Acetonitrile | 8 | 92 |

| 5 | Direct Alkylation | Ethyl Iodide | N/A | DMF | 12 | 88 |

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of Azepan-3-one with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and broad substrate scope.[1][2][3]

Materials:

-

Azepan-3-one hydrochloride

-

Aldehyde or Ketone (e.g., Benzaldehyde)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of Azepan-3-one hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

Add the desired aldehyde or ketone (1.2 eq) to the reaction mixture.

-

Stir the mixture for 30 minutes at room temperature to allow for the formation of the intermediate iminium ion.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated Azepan-3-one.

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

This protocol details the direct N-alkylation of Azepan-3-one with an alkyl halide in the presence of a base. This is a classical and often high-yielding method for introducing simple alkyl groups.

Materials:

-

Azepan-3-one hydrochloride

-

Alkyl halide (e.g., Benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a suspension of Azepan-3-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add the alkyl halide (1.1 eq).

-

Stir the reaction mixture vigorously at room temperature or heat to 50-60 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-